molecular formula C15H11N3O3S B5747562 N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide

N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide

Cat. No. B5747562
M. Wt: 313.3 g/mol
InChI Key: NICTZUUDZAGDAO-UHFFFAOYSA-N
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Description

N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide, also known as BN82002, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been shown to possess various pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in various diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. By inhibiting the activity of 5-LOX, N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide reduces the production of leukotrienes and thereby reduces inflammation.
Biochemical and Physiological Effects:
N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, prevent neuronal damage, and inhibit cancer cell growth. N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide is its ability to inhibit the activity of 5-LOX, which is involved in various disease processes. This makes it a potential therapeutic agent for diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. However, one of the limitations of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide. One direction is to optimize the synthesis method to produce higher yields of pure N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to determine the potential therapeutic applications of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide in various diseases. Finally, the development of more water-soluble derivatives of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide may improve its bioavailability and make it a more viable therapeutic agent.

Synthesis Methods

The synthesis of N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide involves the reaction of 5-amino-3-cyano-1,2-benzofuran with 2-chloronicotinic acid followed by the addition of carbon disulfide and ammonium hydroxide. The resulting product is then purified using column chromatography to obtain pure N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide. This synthesis method has been optimized to produce high yields of pure N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide.

Scientific Research Applications

N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide has been tested in various animal models of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been tested in vitro for its potential to inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

N-[(3-oxo-1H-2-benzofuran-5-yl)carbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-13(9-2-1-5-16-7-9)18-15(22)17-11-4-3-10-8-21-14(20)12(10)6-11/h1-7H,8H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICTZUUDZAGDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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